![molecular formula C36H21FN2 B12553012 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline CAS No. 169565-91-7](/img/structure/B12553012.png)
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 6th position and two phenylethynyl groups at the 2nd and 3rd positions of the quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield hydrogenated quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For example, its photoluminescent properties are due to the presence of the quinoxaline ring, which can absorb and emit light at specific wavelengths. This makes it useful as a fluorescent probe in bioimaging applications . Additionally, its potential therapeutic properties may involve the inhibition of specific enzymes or receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline: Similar in structure but with a different substitution pattern.
Quinoxaline: The parent compound, lacking the fluorine and phenylethynyl groups.
Thiophene-quinoxaline derivatives: Compounds with thiophene units instead of phenylethynyl groups.
Uniqueness
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct photoluminescent properties and potential therapeutic applications. Its fluorine atom and phenylethynyl groups contribute to its stability and reactivity, making it a valuable compound in various scientific research fields .
Eigenschaften
CAS-Nummer |
169565-91-7 |
|---|---|
Molekularformel |
C36H21FN2 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
6-fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline |
InChI |
InChI=1S/C36H21FN2/c37-32-23-24-33-34(25-32)39-36(31-21-17-29(18-22-31)14-12-27-9-5-2-6-10-27)35(38-33)30-19-15-28(16-20-30)13-11-26-7-3-1-4-8-26/h1-10,15-25H |
InChI-Schlüssel |
HLVDVXUPMWFJOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)N=C3C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


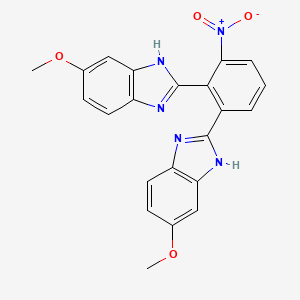
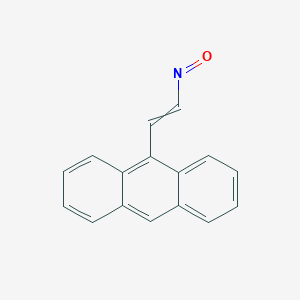
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)

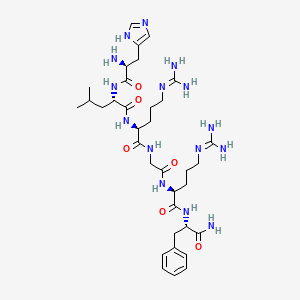
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)

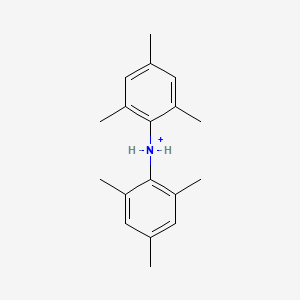
silane](/img/structure/B12552985.png)
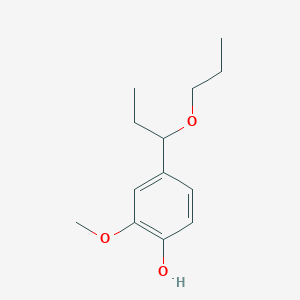
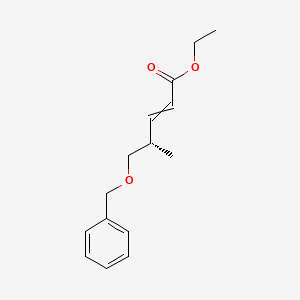
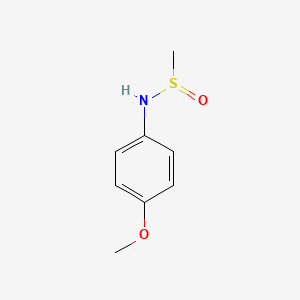
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
